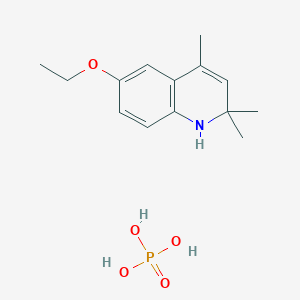
6-ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid is a compound that combines the properties of a quinoline derivative and phosphoric acid. The quinoline derivative, 6-ethoxy-2,2,4-trimethyl-1H-quinoline, is known for its antioxidant properties and is used in various industrial applications. Phosphoric acid is a common inorganic acid used in a wide range of applications, including as a food additive and in the production of fertilizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4-trimethyl-1H-quinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,2,4-trimethyl-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-2,2,4-trimethyl-1H-quinoline has several scientific research applications:
Chemistry: Used as an antioxidant in the stabilization of polymers and other materials.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as a stabilizer in the production of rubber and other materials.
Mechanism of Action
The mechanism of action of 6-ethoxy-2,2,4-trimethyl-1H-quinoline involves its antioxidant properties. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is attributed to the presence of the quinoline ring and the ethoxy group, which can stabilize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor to 6-ethoxy-2,2,4-trimethyl-1H-quinoline with similar antioxidant properties.
6-Ethoxy-1,2-dihydro-2,2,4-trimethylquinoline: Another quinoline derivative with similar chemical properties.
Uniqueness
6-Ethoxy-2,2,4-trimethyl-1H-quinoline is unique due to the presence of both the ethoxy group and the phosphoric acid moiety, which enhances its antioxidant properties and broadens its range of applications compared to similar compounds .
Properties
CAS No. |
3658-72-8 |
|---|---|
Molecular Formula |
C14H22NO5P |
Molecular Weight |
315.30 g/mol |
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-1H-quinoline;phosphoric acid |
InChI |
InChI=1S/C14H19NO.H3O4P/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;1-5(2,3)4/h6-9,15H,5H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
HGXWAQIWVLMXFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C=C2C)(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















